D-Furaltadone hydrochloride

Mammary transport Veterinary pharmacokinetics Nitrofuran residue

D-Furaltadone HCl is the definitive analytical standard for detecting the unique tissue-bound metabolite AMOZ in food safety testing. With distinct pharmacokinetics (M/P ratio 3.49 vs furazolidone ~1), its use is mandated for LC-MS/MS and ELISA method validation to ensure regulatory compliance in residue monitoring. Choose this certified reference material to guarantee accurate, reproducible results in nitrofuran residue analysis and mammary transport studies.

Molecular Formula C13H17ClN4O6
Molecular Weight 360.75 g/mol
CAS No. 3759-92-0
Cat. No. B1674191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Furaltadone hydrochloride
CAS3759-92-0
SynonymsAltabactin
furaltadon
furaltadon hydrochloride, (S)-isomer
furaltadon monohydrochloride
furaltadon monohydrochloride, (S)-isomer
furaltadon, (S)-isomer
furaltadone
Furazolin
levofuraltodone
NF 602
NF 902
Molecular FormulaC13H17ClN4O6
Molecular Weight360.75 g/mol
Structural Identifiers
SMILESC1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl
InChIInChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H
InChIKeyPPSVFZXMDMUIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D-Furaltadone Hydrochloride (CAS 3759-92-0): A Nitrofuran Antibacterial Standard for Analytical and Veterinary Research


D-Furaltadone hydrochloride is a nitrofuran derivative [1] with the chemical structure 5-morpholinomethyl-3-(5-nitrofurfurylideneamino)-2-oxazolidinone hydrochloride, which is known for its in vitro antibacterial and bactericidal activity against staphylococci . It is available as an analytical standard with a certified purity of ≥98.0% (HPLC) and serves as a key reference material in residue analysis of food-producing animals.

Why In-Class Nitrofuran Substitution is Scientifically Unacceptable for D-Furaltadone Hydrochloride Procurement


Interchanging furaltadone hydrochloride with other nitrofuran analogs (e.g., furazolidone, nitrofurantoin) without verification is scientifically invalid due to profound differences in pharmacokinetic behavior, tissue distribution, and metabolic fate. Critically, furaltadone's basic chemical structure confers a distinct milk-to-plasma (M/P) ratio of 3.49, which is significantly higher than the neutral furazolidone (M/P ≈ 1), demonstrating active mammary transport not shared by all nitrofurans [1]. Furthermore, it produces the unique tissue-bound metabolite AMOZ [2], which is chemically distinct from the metabolites of its analogs (e.g., AOZ from furazolidone). This differential excretion and residue profile render substitution in analytical method development or residue depletion studies impossible without complete re-validation.

Quantitative Differentiation of D-Furaltadone Hydrochloride Against Its Closest Nitrofuran Comparators


Milk-to-Plasma Ratio (M/P) of Furaltadone vs. Furazolidone

Furaltadone hydrochloride is actively transported into milk, demonstrating a significantly higher milk-to-plasma (M/P) ratio compared to the neutral nitrofuran, furazolidone [1].

Mammary transport Veterinary pharmacokinetics Nitrofuran residue

Comparative Urinary Excretion and Recovery in Rabbits

In contrast to other tested nitrofurans, furaltadone exhibited measurable and sustained urinary concentrations after oral administration in a rabbit model, indicating a distinct systemic exposure profile [1].

Systemic availability Excretion kinetics Comparative pharmacology

Serum Concentrations Following Oral Administration

Following oral administration, furaltadone achieved a serum concentration substantially higher than its close structural analog furazolidone, underscoring its unique pharmacokinetic advantage among aminooxazolidone-type nitrofurans [1].

Oral bioavailability Systemic exposure Rabbit model

Analytical Purity for High-Throughput Residue Screening

The utility of high-purity D-Furaltadone hydrochloride (≥98.0% by HPLC) as a reference standard is validated by its use in developing quantitative detection methods for its unique metabolite, AMOZ, which serves as a definitive marker of its use [1].

Food safety Residue analysis Immunoassay development

Validated Application Scenarios for D-Furaltadone Hydrochloride Based on Quantitative Evidence


Analytical Reference Standard for AMOZ Residue Detection in Food Safety Compliance

As a certified reference material with ≥98.0% purity by HPLC , D-Furaltadone hydrochloride is the definitive standard for calibrating and validating LC-MS/MS and ELISA methods used to detect its unique tissue-bound metabolite, AMOZ [1]. Its use is mandated for laboratories performing regulatory monitoring to ensure food products are free from this specific nitrofuran residue.

Pharmacokinetic Modeling of Systemic Nitrofuran Exposure in Veterinary Research

Due to its quantifiably superior oral bioavailability, achieving serum concentrations of 3-4 mcg/mL compared to 0.5-1 mcg/mL for furazolidone , D-Furaltadone hydrochloride is the compound of choice for researchers investigating systemic effects of nitrofurans. Its distinct M/P ratio of 3.49 [1] also makes it an essential tool for mammary transport and residue depletion studies.

Investigation of Nitrofuran Efficacy in Experimental Salmonella enterica Models

Research has demonstrated that D-Furaltadone hydrochloride, when administered at 200 ppm, can significantly reduce (p<0.05) colonization by furazolidone-sensitive Salmonella enterica serovar enteritidis PT4 in chicks . This validated in vivo activity makes it a relevant positive control or reference compound for studies evaluating novel interventions against avian salmonellosis.

Immunoassay Development for High-Throughput Screening of Furaltadone

The compound's defined cross-reactivity with its metabolite NPAMOZ (IC₅₀ of 4.3 µg L⁻¹ for furaltadone vs. 2.7 µg L⁻¹ for NPAMOZ) in FPIA formats establishes D-Furaltadone hydrochloride as a critical reagent for developing and optimizing rapid, on-site screening tools for veterinary drug residues in feed and tissue matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Furaltadone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.